![molecular formula C21H21N3O B4022742 N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)
N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves the condensation of specific precursors under controlled conditions. A closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition, achieving a 90% yield, demonstrating the feasibility of synthesizing complex acrylamide derivatives through condensation reactions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as antipyrine derivatives, has been determined through X-ray crystallography, highlighting the significance of hydrogen bonds and π-interactions in stabilizing their structures. These studies provide a framework for understanding the molecular structure of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide (Saeed et al., 2020).
Chemical Reactions and Properties
N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide participates in various chemical reactions, including polymerization and the formation of complexes with metals. For instance, the synthesis of polymers through the reaction of functional acrylamides with initiators like AIBN has been documented, indicating the reactive nature of acrylamide derivatives in forming polymeric materials (Ling et al., 1999).
Physical Properties Analysis
The physical properties of compounds structurally similar to N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, such as their melting points, solubility, and crystal structures, have been extensively studied. These properties are crucial for understanding the compound's behavior under different conditions and its potential applications (Aydın & Dağci, 2012).
Chemical Properties Analysis
The chemical properties of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide can be inferred from studies on related compounds, focusing on their reactivity, stability, and interaction with various reagents. For example, the reactivity of acrylamide derivatives with different monomers and their copolymerization parameters offer insights into the chemical behavior of these compounds (El-hamouly et al., 1994).
properties
IUPAC Name |
(Z)-N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-9-11-17(12-10-16)21-18(13-14-20(25)23(2)3)15-24(22-21)19-7-5-4-6-8-19/h4-15H,1-3H3/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERQFQVQFMXLFY-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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